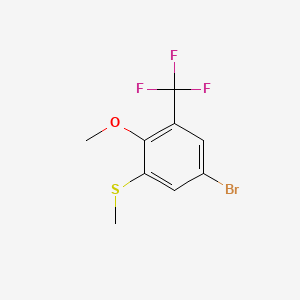
5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, methoxy, methylsulfanyl, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene typically involves the introduction of the bromine, methoxy, methylsulfanyl, and trifluoromethyl groups onto a benzene ring through a series of chemical reactions. Common synthetic routes may include:
Halogenation: Introduction of the bromine atom using brominating agents such as bromine or N-bromosuccinimide (NBS).
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Methylsulfanylation: Introduction of the methylsulfanyl group using methylthiol or dimethyl sulfide.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of the bromine atom with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dehalogenated benzene derivatives.
Substitution Products: Amino, thiol, or alkoxy-substituted benzene derivatives.
Scientific Research Applications
5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxy-1-(methylsulfanyl)benzene: Lacks the trifluoromethyl group.
5-Bromo-2-methoxy-1-(trifluoromethyl)benzene: Lacks the methylsulfanyl group.
5-Bromo-1-(methylsulfanyl)-3-(trifluoromethyl)benzene: Lacks the methoxy group.
Uniqueness
5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is unique due to the presence of all four functional groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8BrF3OS |
|---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
5-bromo-2-methoxy-1-methylsulfanyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3OS/c1-14-8-6(9(11,12)13)3-5(10)4-7(8)15-2/h3-4H,1-2H3 |
InChI Key |
ZHBDUMHQGJIXKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1SC)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















